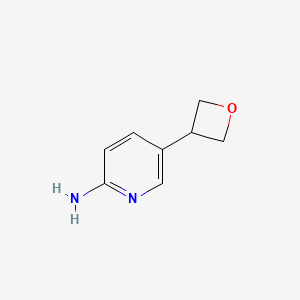

5-(Oxetan-3-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(oxetan-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFDNDYLAGPZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222934-17-8 | |

| Record name | 5-(oxetan-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Heterocyclic Chemistry: Pyridine and Oxetane Frameworks

The oxetane (B1205548) ring, a four-membered saturated heterocycle containing one oxygen atom, has gained considerable attention in recent years for its unique stereochemical and physicochemical properties. nih.gov Historically, four-membered rings were often perceived as being too strained and unstable for widespread use. However, the oxetane moiety has proven to be a valuable component in modern medicinal chemistry. nih.gov Its small, polar, and three-dimensional nature can impart favorable characteristics to a larger molecule. nih.gov

Strategic Significance of the 5 Oxetan 3 Yl Pyridin 2 Amine Scaffold in Chemical Design

The strategic combination of the pyridine (B92270) and oxetane (B1205548) frameworks in 5-(Oxetan-3-yl)pyridin-2-amine creates a versatile scaffold with significant potential in chemical design. The oxetane group can act as a non-classical bioisostere for more common functional groups like carbonyls or gem-dimethyl groups. This substitution can lead to improvements in key drug-like properties.

The introduction of an oxetane ring can enhance aqueous solubility, a critical factor in the bioavailability of many compounds. nih.gov Furthermore, the oxetane's three-dimensional structure can lead to more specific interactions with biological targets, potentially increasing potency and selectivity. The metabolic stability of a molecule can also be improved by the incorporation of an oxetane, as it can block sites that are susceptible to metabolic degradation. nih.gov The electron-withdrawing nature of the oxetane's oxygen atom can also modulate the basicity of the adjacent pyridine ring, a property that is often fine-tuned in drug discovery programs.

The utility of the this compound scaffold is evident from its incorporation into more complex molecules described in the patent literature. For instance, it has been used as a key intermediate in the synthesis of dual inhibitors of phosphatidylinositol 3-kinase delta & gamma, which have potential applications in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). google.com It has also been featured in the structure of aminopyridine derivatives developed as selective ALK-2 inhibitors for the potential treatment of rare genetic disorders. google.com

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H10N2O | uni.lu |

| Molecular Weight | 150.18 g/mol | uni.lu |

| XLogP3-AA | 0.8 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

Overview of Advanced Research Trajectories for Novel Heterocyclic Compounds

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most logical approach involves the formation of the carbon-carbon bond between the pyridine and oxetane rings. This leads to two primary precursor types: a substituted pyridine and an oxetane-containing building block.

Key Precursors:

Pyridine-based precursors: A common and versatile precursor is a 5-halopyridin-2-amine, such as 5-bromo- or 5-iodopyridin-2-amine. The halogen atom provides a reactive handle for cross-coupling reactions. Another potential precursor is 2-aminopyridine-5-boronic acid or its esters, which can participate in coupling reactions with a suitable oxetane electrophile.

Oxetane-based precursors: The key oxetane precursor is typically an organometallic or organoboron derivative of oxetane. Oxetan-3-ylboronic acid and its esters (e.g., pinacol (B44631) boronate) are particularly valuable for Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govualberta.ca Alternatively, an oxetane-containing organozinc or organotin reagent could be employed in Negishi or Stille couplings, respectively.

The choice of precursors is often dictated by the desired coupling strategy and the commercial availability or ease of synthesis of the starting materials.

Development and Optimization of Regioselective Synthetic Routes

The regioselective construction of the pyridine-oxetane linkage is crucial for the efficient synthesis of the target molecule. Several methodologies have been developed to achieve this, primarily centered around metal-catalyzed cross-coupling reactions and cyclization pathways.

Metal-Catalyzed Coupling Reactions for Pyridine-Oxetane Linkage

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for forming the C-C bond between the pyridine and oxetane rings. ijpsonline.comnumberanalytics.com

Suzuki-Miyaura Coupling: This is a widely used method due to the stability and low toxicity of the boronic acid reagents. ijpsonline.com The reaction typically involves the coupling of a 5-halopyridin-2-amine with an oxetane-3-ylboronic acid or its ester in the presence of a palladium catalyst and a base.

| Catalyst/Ligand System | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | ~94% (for analogous systems) | mdpi.com |

| Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 40-97% (for analogous systems) | organic-chemistry.org |

This table presents typical conditions for Suzuki-Miyaura couplings analogous to the synthesis of this compound.

Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to maximize the yield and purity of the product.

Cyclization and Condensation Pathways for Ring Formation

While cross-coupling is a primary strategy, cyclization reactions can also be employed to construct the substituted pyridine ring. ijpsonline.comnumberanalytics.com These methods often involve the formation of the pyridine ring from acyclic precursors. For instance, a multi-component reaction involving an oxetane-containing building block, an ammonia (B1221849) source, and other reagents could potentially lead to the formation of the desired pyridine ring in a single step. nih.govtandfonline.comresearchgate.net

Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green approach to synthesizing substituted pyridines. iosrjournals.org Another approach involves the condensation of enaminones with malononitrile (B47326) and primary amines to yield 2-aminopyridine (B139424) derivatives. rsc.org While not directly reported for this compound, these methods could be adapted by incorporating an oxetane moiety into one of the acyclic precursors.

Functionalization Strategies on the Pyridine and Oxetane Moieties

Further functionalization of the this compound scaffold can be achieved to generate analogs with diverse properties.

Pyridine Ring Functionalization: The pyridine ring can be further modified through various reactions. For instance, the amino group can be acylated or alkylated. The pyridine nitrogen can be oxidized to an N-oxide, which can then undergo further transformations. Halogenation of the pyridine ring at other positions is also possible, providing handles for subsequent cross-coupling reactions.

Oxetane Ring Functionalization: While the oxetane ring is generally stable, it can be functionalized under specific conditions. For example, methods for the synthesis of 2-substituted oxetan-3-ones have been developed, which could be adapted to introduce substituents on the oxetane ring of the target molecule. acs.org The synthesis of oxetane amino acid derivatives has also been explored, showcasing the potential for diverse functionalization. mdpi.com

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of this compound does not inherently involve the creation of new stereocenters if the starting materials are achiral. However, if chiral precursors are used, or if substituents are introduced that create stereocenters, then stereochemical control becomes an important consideration.

For example, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of nucleoside precursors has been achieved with high stereoselectivity, demonstrating that stereocontrol is possible in the synthesis of complex heterocyclic amines. beilstein-journals.org In the context of oxetane synthesis, enantioselective methods for the preparation of 2-substituted oxetan-3-ones have been reported, achieving high enantiomeric excess. acs.org These stereoselective methods could be applied to the synthesis of chiral analogs of this compound.

Sustainable and Green Chemistry Approaches in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.govtandfonline.comresearchgate.net In the context of this compound synthesis, several strategies can be employed to improve the environmental footprint of the process.

Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts (e.g., ZSM-5), can reduce waste and improve atom economy. tandfonline.com Iron-based catalysts are also attractive due to their low cost and low toxicity. iosrjournals.org

Solvent Selection: The use of greener solvents, such as water or ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.govtandfonline.comresearchgate.net

Atom Economy: Multi-component reactions that form the target molecule in a single step with high atom economy are highly desirable from a green chemistry perspective. nih.govtandfonline.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For this compound, HRMS analysis provides an exact mass measurement, which is then compared to the theoretical mass calculated from its chemical formula, C₈H₁₀N₂O.

The monoisotopic mass of this compound is calculated to be 150.07932 Da. uni.lu Experimental HRMS data would be expected to yield a value extremely close to this, typically within a few parts per million (ppm), confirming the molecular formula. The high accuracy of this technique allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 126.3 Ų, and for the sodium adduct [M+Na]⁺, it is 132.7 Ų. uni.lu These values can be used in conjunction with ion mobility-mass spectrometry to provide an additional layer of structural characterization.

Analysis of the fragmentation patterns in the mass spectrum can offer insights into the molecule's structure and stability. The oxetane and pyridine rings are expected to be the most stable fragments, and their characteristic masses would likely be observed upon fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional (¹H, ¹³C) NMR for Core Structure Determination

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 6.0 and 8.5 ppm. The protons of the oxetane ring and the amine group would be found in the upfield region. The chemical shifts are influenced by the electronic environment of each proton. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbons of the pyridine ring would resonate in the aromatic region (typically 100-150 ppm). The carbons of the oxetane ring would appear at higher field strengths. libretexts.org The specific chemical shifts help to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~6.5 | ~108 |

| Pyridine C4 | ~7.5 | ~140 |

| Pyridine C5 | - | ~125 |

| Pyridine C6 | ~8.0 | ~145 |

| Oxetane C2/C4 | ~4.8 | ~75 |

| Oxetane C3 | ~4.0 | ~35 |

| NH₂ | ~5.0 | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to further elucidate the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.com It would confirm the connectivity of protons within the pyridine and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-4 bonds). columbia.edu This experiment is vital for establishing the connectivity between the oxetane ring and the pyridine ring, for instance, by showing a correlation between the oxetane protons and the C5 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. researchgate.net

Solid-State NMR for Crystalline Polymorphism and Conformation

While solution-state NMR provides information about the molecule's average conformation in a given solvent, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of the molecule in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of this compound would be expected to give distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, ssNMR can be used to determine the precise conformation of the molecule in the solid state, including the orientation of the oxetane ring relative to the pyridine ring.

X-ray Crystallography for Crystalline Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. While a specific crystal structure for this compound is not publicly available, related structures containing the oxetane-substituted pyridine motif have been reported. For example, the crystal structure of a compound containing a 5-(1-(oxetan-3-yl)piperidin-4-yl) moiety has been determined, providing insights into how the oxetane group can be oriented in a crystalline environment. rcsb.orgrcsb.org

A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and oxygen atoms. These interactions are crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyridine ring would be observed around 1600 cm⁻¹. The C-O-C stretching of the oxetane ring would likely produce a strong band in the fingerprint region, around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the pyridine moiety would be particularly prominent in the Raman spectrum. spectroscopyonline.com This technique can also be used to study the vibrational modes of the oxetane ring and can be sensitive to conformational changes.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | C=C/C=N Stretch | 1550 - 1650 |

| Oxetane Ring | C-O-C Stretch | 950 - 1150 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

Computational and Theoretical Investigations of 5 Oxetan 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and energetics of molecules. For 5-(Oxetan-3-yl)pyridin-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G+(d,p), can predict its most stable three-dimensional structure. researchgate.netnih.gov These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, leading to the equilibrium geometry.

The output of these calculations provides key data points such as bond lengths, bond angles, and dihedral angles that define the molecular structure. Furthermore, the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be calculated, offering insights into the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (pyridine ring) | ~1.39 - 1.40 |

| C-N (pyridine ring) | ~1.33 - 1.34 |

| C-N (amine) | ~1.37 |

| C-O (oxetane ring) | ~1.45 |

| C-C (oxetane ring) | ~1.54 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | ~117 |

| N-C-C (pyridine ring) | ~123 |

| C-O-C (oxetane ring) | ~92 |

| Dihedral Angles (°) | |

| Pyridine-Oxetane | Variable |

Note: The values presented are typical and would be precisely determined through specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. These methods can be used to predict various spectroscopic parameters. researchgate.netesisresearch.orgnih.gov For this compound, ab initio calculations can simulate its vibrational spectra (Infrared and Raman). researchgate.net

By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and normal modes of the molecule. These predicted frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and rocking of the functional groups. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | ~3400 |

| N-H (amine) | Asymmetric Stretch | ~3500 |

| C=N (pyridine) | Stretch | ~1600 |

| C-O-C (oxetane) | Asymmetric Stretch | ~980 |

| C-H | Stretch | ~2900-3100 |

Note: These are approximate values and can be refined with higher-level calculations and scaling factors.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Visible). nih.govaps.orgnih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum for this compound. ijcce.ac.irmendeley.com

This analysis helps to identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of the pyridine (B92270) and amine functionalities. The predicted maximum absorption wavelengths (λmax) can be correlated with experimental data to understand the photophysical properties of the molecule. aps.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamics. mdpi.comuantwerpen.beresearchgate.net

By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of different conformations and the identification of low-energy conformers. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the rotation around the bond connecting the pyridine and oxetane (B1205548) rings.

Analysis of Reactivity Descriptors: Fukui Functions and Electrostatic Potential Maps

To understand the chemical reactivity of this compound, various reactivity descriptors derived from DFT can be analyzed. Fukui functions and electrostatic potential maps are particularly useful in this regard. researchgate.net

The Fukui function indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. researchgate.net By analyzing the Fukui indices for each atom, one can predict the most reactive sites. For example, the nitrogen atom of the pyridine ring and the amine group are likely to be susceptible to electrophilic attack, while certain carbon atoms might be prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netwuxiapptec.comresearchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the pyridine nitrogen and the oxygen of the oxetane ring, and positive potential around the amine hydrogens.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding in molecules. nih.gov It provides a description of the electron density in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net For this compound, NBO analysis can be used to quantify the delocalization of electron density and the strength of various interactions within the molecule.

Natural Population Analysis (NPA), which is part of the NBO method, calculates the charge distribution on each atom. researchgate.net This provides a more detailed picture of the electronic structure than simpler charge models. The analysis of donor-acceptor interactions in the NBO framework can reveal hyperconjugative effects that contribute to the stability of the molecule.

Table 3: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amine) | π*(C-C) (pyridine) | > 5.0 |

| LP(1) O (oxetane) | σ*(C-C) (oxetane) | ~ 2.0 |

| π(C-C) (pyridine) | π*(C-N) (pyridine) | Variable |

Note: E(2) represents the stabilization energy associated with electron delocalization from a donor to an acceptor orbital. The values are for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools pivotal in modern chemistry and drug discovery. europa.euresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). europa.euchemrevlett.com The fundamental principle is that the structural and physicochemical characteristics of a molecule, such as its geometry, electronic properties, and lipophilicity, determine its biological and chemical behavior. By quantifying these characteristics using numerical values known as molecular descriptors, it is possible to build predictive models. nih.gov

For a compound like this compound, QSAR/QSPR modeling serves to forecast its behavior without the immediate need for extensive laboratory synthesis and testing, thereby saving time and resources. europa.euresearchgate.net These in silico approaches are particularly valuable in the early stages of research for screening large libraries of virtual compounds and prioritizing candidates for further investigation. europa.eu

The development of a robust QSAR/QSPR model typically involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined activity or property values is compiled. For a model relevant to this compound, this would include various pyridine derivatives. chemrevlett.comresearchgate.net

Molecular Descriptor Calculation: The two-dimensional (2D) and three-dimensional (3D) structures of the molecules are used to calculate a wide range of molecular descriptors. nih.gov These can include electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), and physicochemical (e.g., logP) parameters. nih.govmdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to create a mathematical equation linking the most relevant descriptors to the observed activity or property. nih.govresearchgate.net

Model Validation: The model's predictive power is rigorously assessed. This is often done by dividing the initial dataset into a training set (to build the model) and a test set (to validate it). ucdavis.edu Statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set are used to evaluate the model's reliability and robustness. chemrevlett.comnih.gov

While specific QSAR models predicting the biological activity of this compound require a dataset of related compounds with measured biological data, QSPR models can be readily used to predict its fundamental physicochemical properties. These properties are crucial for understanding its potential behavior in biological systems. Various computational platforms provide pre-built, validated models for these predictions.

The predicted physicochemical properties for this compound are summarized in the table below. These values are derived from computational QSPR models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C8H10N2O | Indicates the elemental composition of the molecule. chemsrc.comuni.lu |

| Molecular Weight | 150.18 g/mol | A key parameter in drug-likeness rules, affecting absorption and diffusion. chemsrc.com |

| XlogP | 0.2 | Represents the octanol-water partition coefficient, a measure of lipophilicity which influences solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The primary amine group (-NH2) can donate a hydrogen bond, influencing interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, the oxetane oxygen, and the amine nitrogen can accept hydrogen bonds, affecting solubility and binding affinity. |

| Rotatable Bonds | 1 | The bond between the pyridine and oxetane rings allows for conformational flexibility, which can be important for fitting into a binding site. |

| Topological Polar Surface Area (TPSA) | 51.3 Ų | Predicts the surface area of polar atoms, correlating with drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

The structural features of this compound are critical inputs for these predictive models. The 2-aminopyridine (B139424) core provides a rigid scaffold with a specific arrangement of hydrogen bond donors and acceptors. The oxetane ring is a particularly interesting feature; it is a polar, three-dimensional motif that can significantly influence physicochemical properties. nih.gov Compared to more common groups like a carbonyl or a gem-dimethyl group, the oxetane moiety can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are desirable properties in drug candidates. nih.gov The inductive electron-withdrawing effect of the oxetane's oxygen atom can also modulate the basicity (pKa) of the nearby aminopyridine nitrogen atoms. nih.gov

Chemical Reactivity and Transformational Chemistry of 5 Oxetan 3 Yl Pyridin 2 Amine

Reactions of the Pyridine (B92270) Nucleus: Electrophilic Aromatic Substitutions and Nucleophilic Displacements

The pyridine ring in 5-(Oxetan-3-yl)pyridin-2-amine is an electron-deficient aromatic system. The nitrogen atom within the ring deactivates it towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation is a result of the nitrogen's electron-withdrawing inductive effect, which reduces the electron density of the ring, making it less attractive to electrophiles. libretexts.org When EAS reactions do occur on pyridine and its derivatives, they typically direct the incoming electrophile to the 3- and 5-positions. libretexts.org

In the context of this compound, the presence of the activating amino group at the 2-position and the oxetane (B1205548) group at the 5-position influences the regioselectivity of these reactions. The amino group is a strong activating group and an ortho-, para-director. However, in the strongly acidic conditions often required for EAS, the amino group is protonated, becoming a deactivating, meta-directing group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br), often requiring a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, though these reactions are often challenging on deactivated pyridine rings. masterorganicchemistry.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of a good leaving group at these positions facilitates the reaction. For instance, a related compound, 5-fluoro-2-(oxiran-2-yl)pyridine, can undergo substitution of the fluorine atom by other nucleophiles. In this compound, nucleophilic displacement would be less common unless a leaving group is introduced onto the pyridine nucleus.

Reactivity Profile of the Primary Amine Moiety: Acylations, Alkylations, and Condensations

The primary amine group (-NH2) at the 2-position of the pyridine ring is a key site of reactivity. It can readily undergo a variety of common transformations.

Acylation: The primary amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. For example, a new series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized from the corresponding amine with various carboxylic acids using a T3P catalyst. researchgate.net

Alkylation: The nitrogen of the primary amine can be alkylated using alkyl halides or other alkylating agents.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex molecules and ligands for coordination chemistry. researchgate.net For example, 1-Amino-2,4-diazapenta-1,3-dienes can be synthesized by the activation of N-acylamidines and subsequent condensation with amino compounds. researchgate.net

Stability and Ring-Opening Reactions of the Oxetane Moiety under Diverse Conditions

The oxetane ring is a four-membered cyclic ether that possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org However, it is generally more stable than the more strained three-membered epoxide ring. researchgate.net

Stability: The stability of the oxetane ring is influenced by its substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes are more stable. nih.gov The oxetane in this compound is monosubstituted at the 3-position. The introduction of an oxetane can improve metabolic stability in drug candidates. beilstein-journals.org Studies on 2-sulfonyloxetanes have shown them to be stable across a pH range of 1-10. acs.org

Ring-Opening Reactions: The strained nature of the oxetane ring allows for its opening by various nucleophiles, often catalyzed by acids. researchgate.netthieme-connect.de These reactions can proceed via an SN2-like mechanism. Under acidic conditions, the oxygen atom of the oxetane can be protonated, making the ring more susceptible to nucleophilic attack. nih.gov

Common nucleophiles that can open the oxetane ring include:

Alcohols

Amines

Thiols

Halides

The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution on the oxetane ring. In acid-catalyzed reactions of 3-substituted oxetanes, the nucleophile typically attacks the more substituted carbon.

Metal Coordination Chemistry and Ligand Properties of the Compound

The presence of multiple potential coordination sites—the pyridine nitrogen and the primary amine nitrogen—makes this compound an interesting ligand for metal coordination. The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination mode of the ligand.

The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This chelation is a common feature in the coordination chemistry of 2-aminopyridine (B139424) derivatives.

The coordination of metal ions can significantly alter the reactivity of the ligand itself. For instance, coordination to a metal center can make the pyridine ring even more electron-deficient and thus more susceptible to nucleophilic attack. The design of metal-organic complexes with specific optoelectronic properties often relies on the careful selection of both the metal ion and the organic ligand. rsc.org The coordination chemistry of related pyridine and pyrazoline derivatives has been explored for applications in catalysis and as colorimetric reagents for heavy metal detection. ajgreenchem.commdpi.com

Catalytic Reactivity as a Substrate or Organocatalyst

While specific studies detailing the use of this compound as a catalyst are not prevalent, its structural features suggest potential applications in catalysis.

As a Substrate: The various reactive sites on the molecule allow it to be a substrate in a wide array of catalyzed reactions. For example, the pyridine and amine functionalities can direct metal-catalyzed C-H activation or cross-coupling reactions to further functionalize the molecule. A Suzuki coupling of a chloropyridimide intermediate with various boronic acids has been used to synthesize related analogues. acs.org

As an Organocatalyst: The primary amine moiety could potentially act as a Brønsted base or, in its protonated form, a Brønsted acid catalyst. Furthermore, it could participate in enamine or iminium ion catalysis, common strategies in organocatalysis. The combination of the basic amine and the Lewis basic oxetane oxygen could also lead to cooperative catalytic effects. Schiff bases derived from similar amino compounds have been shown to form metal complexes with high catalytic activity in reactions like epoxidation and aldol (B89426) condensation. researchgate.net

Design and Synthesis of Functionalized Derivatives and Analogues of 5 Oxetan 3 Yl Pyridin 2 Amine

Strategic Functionalization of the Pyridine (B92270) Ring for Tuned Electronic and Steric Properties

The pyridine ring of 5-(Oxetan-3-yl)pyridin-2-amine is a primary target for functionalization to modulate its electronic and steric profile. The inherent electron-deficient nature of the pyridine ring influences its reactivity, making direct and selective functionalization a challenge. rsc.org However, various strategies have been developed to introduce a wide range of substituents, thereby altering the molecule's properties.

Electronic Tuning:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring can significantly impact the electronic properties of the entire molecule. nih.gov For instance, the addition of an EDG, such as a methoxy (B1213986) or dimethylamino group, increases the electron density of the pyridine ring. This, in turn, can enhance the basicity of the pyridine nitrogen and influence the reactivity of other functional groups. Conversely, the introduction of an EWG, like a nitro or cyano group, decreases the ring's electron density, making it more susceptible to nucleophilic attack and altering its coordination properties. nih.gov These modifications can be used to fine-tune the molecule's interaction with biological targets or its performance in electronic materials.

Steric Hindrance:

The steric environment around the pyridine ring can be modified by introducing bulky substituents. This can be crucial for controlling the selectivity of subsequent reactions or for influencing the binding orientation of the molecule within a receptor pocket. nih.gov For example, the addition of a phenyl or a substituted phenyl group at a specific position can create steric hindrance that favors a particular conformation or reaction pathway.

Below is a table summarizing common functionalization reactions for pyridine rings and their effects:

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Effect on Properties |

| Nitration | HNO₃/H₂SO₄ | C3 or C5 | EWG, decreases electron density |

| Halogenation | Cl₂, Br₂, I₂ | C3 or C5 | EWG, provides handle for cross-coupling |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2, C3, C4, C5, C6 | Introduces aryl groups, tunes sterics and electronics |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C2, C3, C4, C5, C6 | Introduces amino groups, modifies H-bonding potential |

Chemical Modifications of the Oxetane (B1205548) Ring System for Enhanced Stability or Reactivity

The oxetane ring, a four-membered cyclic ether, is a unique structural motif that imparts favorable physicochemical properties, including improved solubility and metabolic stability. acs.orgnih.gov However, the inherent ring strain of approximately 106 kJ·mol⁻¹ also makes it susceptible to ring-opening reactions, a property that can be exploited for further synthetic transformations. acs.org

Enhancing Stability:

The stability of the oxetane ring can be influenced by the nature and position of its substituents. Generally, the oxetane moiety is stable under a range of conditions, but it can be susceptible to strong acids. rsc.org The introduction of sterically bulky groups adjacent to the oxetane ring can shield it from attack, thereby enhancing its stability.

Modulating Reactivity:

The reactivity of the oxetane ring can be harnessed for the synthesis of more complex molecules. Ring-opening reactions, typically initiated by nucleophiles or under acidic conditions, can lead to the formation of larger heterocyclic systems or functionalized acyclic structures. acs.org The regioselectivity of the ring-opening is often dictated by the electronic and steric nature of the substituents on the oxetane ring.

The following table outlines key reactions involving the oxetane ring:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Ring Opening | Grignard reagents, organolithiums | Functionalized alcohols |

| Acid-Catalyzed Ring Opening | H₂O/H⁺, ROH/H⁺ | Diols, ether alcohols |

| Ring Expansion | With suitable reagents | Larger heterocycles |

Derivatization of the Primary Amine for Varied Chemical and Supramolecular Interactions

Common Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation can introduce a wide variety of functional groups and can modulate the basicity of the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are known to participate in strong hydrogen bonding interactions.

Alkylation/Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of secondary or tertiary amines.

These derivatizations are crucial for building complex supramolecular structures through non-covalent interactions like hydrogen bonding. researchgate.net The ability to form specific and directional hydrogen bonds is often a key design element in crystal engineering and in the development of molecules with high affinity for biological targets.

Structure-Reactivity and Structure-Selectivity Relationships in Derivative Synthesis

The synthesis of derivatives of this compound is governed by the interplay of the electronic and steric properties of the starting material and the reagents. Understanding these structure-reactivity and structure-selectivity relationships is essential for the rational design of synthetic routes to new analogues. nih.govnih.gov

Influence of Existing Functional Groups:

The existing oxetane and amino groups can direct the regioselectivity of further functionalization on the pyridine ring. The amino group, being an activating group, can direct electrophilic substitution to the ortho and para positions (C3 and C5). However, the inherent reactivity of the pyridine ring often favors substitution at the C3 and C5 positions.

Stereoelectronic Effects:

The three-dimensional arrangement of the oxetane ring relative to the pyridine ring can influence the accessibility of different positions for reaction. For example, the puckered nature of the oxetane ring can create a steric environment that favors attack from a particular direction. acs.org

A summary of how structural features influence reactivity and selectivity is presented below:

| Structural Feature | Influence on Reactivity | Influence on Selectivity |

| Electron-donating group on pyridine | Increases nucleophilicity of the ring | Directs electrophiles to ortho/para positions |

| Electron-withdrawing group on pyridine | Decreases nucleophilicity of the ring | Can favor nucleophilic aromatic substitution |

| Bulky substituent on pyridine | May hinder reaction at adjacent positions | Can lead to regioselectivity based on steric accessibility |

| Oxetane ring | Can influence the conformation of the molecule | May sterically block certain reaction trajectories |

Emerging Research Applications of 5 Oxetan 3 Yl Pyridin 2 Amine and Its Derivatives

Utility as a Scaffold in Advanced Materials Science: Polymer Chemistry and Organic Electronics

While specific studies on the use of 5-(Oxetan-3-yl)pyridin-2-amine in polymer chemistry or organic electronics have not been identified, the constituent parts of the molecule suggest potential applications. The oxetane (B1205548) moiety is a known building block in polymer chemistry. For instance, hyperbranched poly[3-methyl-3-(hydroxymethyl)oxetane] has been synthesized through cationic polymerization. rsc.org The pyridine (B92270) ring is also a common component in electroactive polymers and organic light-emitting diode (OLED) materials due to its electron-deficient nature.

The bifunctional nature of this compound, with its reactive amine group and the potential for the oxetane ring to be involved in polymerization or material functionalization, makes it a candidate for incorporation into novel polymers. The amine group could be used for chain extension or as a site for grafting other functionalities. The polarity imparted by the oxetane and pyridine moieties could be advantageous in creating materials with specific solubility or interfacial properties.

Table 1: Potential Applications in Materials Science

| Field | Potential Role of this compound |

| Polymer Chemistry | Monomer for polymerization, cross-linking agent, or functional additive to modify polymer properties. |

| Organic Electronics | Building block for organic semiconductors or host materials in OLEDs, leveraging the electronic properties of the pyridine ring. |

Role as a Key Intermediate in Complex Fine Chemical Synthesis

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The 2-aminopyridine (B139424) moiety is a common starting point for the construction of a wide range of heterocyclic systems and is a key structural feature in many biologically active compounds. The oxetane ring can be introduced to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

The synthesis of related oxetane-containing building blocks has been a subject of interest. For example, methods for the synthesis of 3-aryloxetan-3-ols from oxetan-3-one have been developed. acs.org The synthesis of 3-(2-bromophenyl)oxetane (B6212146) has also been described as a precursor for creating more complex oxetane-substituted phenyl derivatives. acs.org These examples highlight the importance of oxetane-containing intermediates in synthetic chemistry. This compound, with its reactive amine and pyridine nitrogen, can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and condensation reactions, to build more elaborate molecular architectures.

Application in Supramolecular Chemistry and Host-Guest Systems

There is no specific literature detailing the use of this compound in supramolecular chemistry. However, the structural elements of the molecule suggest potential for such applications. The pyridine ring can participate in π-π stacking interactions and can be protonated to form pyridinium (B92312) salts, which can act as guests in various host molecules. The 2-amino group is capable of forming hydrogen bonds, a key interaction in supramolecular assembly.

For instance, related pyridine-containing molecules have been shown to form pillar-like structures in crystal lattices and self-associate in solution through hydrogen bonding. evitachem.com Furthermore, statistical copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) and 3-azidomethyl-3-methyloxetane have been studied for their supramolecular structure, indicating the potential of oxetane derivatives in this field. researchgate.net The combination of hydrogen bonding capabilities, potential for π-stacking, and the defined geometry of this compound could allow it to act as a tecton (a building block) for the self-assembly of larger, ordered supramolecular structures.

Development as Molecular Probes for In Vitro Biological Target Identification and Mechanistic Studies

While this compound itself has not been reported as a molecular probe, its derivatives are of interest in drug discovery, which often involves the development of such probes. The oxetane moiety is a desirable feature in modern medicinal chemistry, as it can improve properties like aqueous solubility and metabolic stability while providing a three-dimensional structural element. nih.gov

The development of potent and selective inhibitors often requires the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which shares the aminopyrimidine core, have been synthesized and studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. acs.orgacs.org In these studies, the introduction of an oxetane group was explored to improve metabolic stability. acs.org The synthesis of oxetane-containing analogues highlights the utility of this scaffold in generating compounds for biological screening and target validation.

Table 2: Key Properties for Molecular Probe Development

| Property | Contribution of the Oxetane Moiety | Contribution of the Aminopyridine Moiety |

| Solubility | The polar nature of the oxetane ether can enhance aqueous solubility. nih.gov | The amine and pyridine nitrogens can be protonated, increasing water solubility. |

| Metabolic Stability | The oxetane ring can block sites of metabolic oxidation. nih.gov | The pyridine ring can influence metabolic pathways. |

| Target Interaction | The three-dimensional shape of the oxetane can provide specific interactions with protein binding sites. nih.gov | The aminopyridine can act as a hydrogen bond donor and acceptor, crucial for target binding. |

Contribution to Agrochemical Research for Novel Compound Design

The pyridine ring is a well-established toxophore in a wide range of commercial pesticides. The development of novel agrochemicals often involves the modification of known active scaffolds to improve efficacy, selectivity, or environmental profile. While there is no direct evidence of this compound being used in agrochemical research, its structure is relevant.

The introduction of small, polar, and metabolically stable groups like oxetane is a strategy used in modern agrochemical design to fine-tune the properties of a lead compound. The principles of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, are often applied. The oxetane ring has been considered as a potential isostere for gem-dimethyl and carbonyl groups. beilstein-journals.org Therefore, this compound could serve as a building block for creating novel pyridine-based agrochemicals with potentially improved properties.

Ligand Development for Catalysis: Organocatalysis and Metal-Catalyzed Reactions

The 2-aminopyridine scaffold is a well-known ligand in coordination chemistry and catalysis. The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations. While no catalytic applications of this compound have been reported, its structure suggests it could function as a bidentate ligand.

The development of new ligands is crucial for advancing catalysis. For example, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of complex molecules, and these reactions rely on specific ligands to control reactivity and selectivity. acs.org The presence of the oxetane group on the pyridine backbone of this compound could influence the electronic properties and steric environment of the resulting metal complex, potentially leading to novel catalytic activity or selectivity.

Conclusion and Future Research Perspectives for 5 Oxetan 3 Yl Pyridin 2 Amine

Summary of Key Research Findings and Methodological Advancements

Research surrounding 5-(Oxetan-3-yl)pyridin-2-amine and related structures has primarily been driven by its potential applications in medicinal chemistry. The oxetane (B1205548) motif is increasingly recognized as a valuable component in drug design, capable of favorably modulating properties such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The introduction of an oxetane ring can also influence the basicity of nearby functional groups, a critical parameter in drug-target interactions and pharmacokinetic profiles. acs.org

The core physicochemical properties of this compound have been predicted and are summarized in the table below. These data provide a foundational understanding of the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem |

| Molecular Weight | 150.18 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 150.07931383 g/mol | PubChem |

| Topological Polar Surface Area | 53.6 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

This table presents predicted data for this compound.

Identification of Remaining Research Gaps and Challenges in its Chemistry

Despite the growing interest in oxetane-containing molecules, specific research focused on this compound remains limited. A significant research gap is the lack of comprehensive studies detailing its synthesis, characterization, and reactivity. While general synthetic methods for oxetanes are known, the optimization of these routes for the specific and efficient production of this compound has not been publicly documented. acs.orgbeilstein-journals.org

Challenges in its chemistry may include the inherent ring strain of the oxetane moiety, which can lead to instability under certain reaction conditions. beilstein-journals.org The reactivity of the aminopyridine ring system, with its multiple nucleophilic and electrophilic sites, could also present challenges in achieving regioselective functionalization. Furthermore, a thorough investigation of the conformational preferences imparted by the oxetanyl group on the pyridine (B92270) ring is yet to be conducted. Understanding these conformational effects is crucial for rational drug design.

A detailed exploration of the metabolic fate of the this compound scaffold is also a critical missing piece of the puzzle. While oxetanes are generally considered to be metabolically robust, acs.org a specific investigation into the biotransformation of this compound would be invaluable for its development in a pharmaceutical context.

Prognosis for Future Directions in Synthetic Innovation and Diverse Applications

The future for this compound is promising, with ample opportunities for synthetic innovation and the exploration of diverse applications.

Synthetic Innovation: Future synthetic efforts will likely focus on the development of more efficient and scalable routes to this compound and its derivatives. This could involve the exploration of novel catalytic systems for the coupling of pyridine and oxetane fragments. Furthermore, the development of methods for the late-stage functionalization of the this compound core would be highly valuable, allowing for the rapid generation of compound libraries for screening purposes. The use of flow chemistry and other modern synthetic technologies could also play a role in improving the synthesis of this compound.

Diverse Applications: The primary application area for this compound is expected to remain in medicinal chemistry. Its structural motifs are present in patented compounds targeting a range of biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. google.comgoogle.com The aminopyridine moiety is a well-established pharmacophore, and the oxetane group can be leveraged to fine-tune the properties of potential drug candidates.

Beyond pharmaceuticals, the unique electronic and steric properties of this compound could make it a candidate for applications in materials science, for example, as a ligand for metal complexes with interesting catalytic or photophysical properties.

Potential for Interdisciplinary Collaborations Leveraging the Compound's Unique Architecture

The distinctive structure of this compound provides a fertile ground for interdisciplinary collaborations.

Chemistry and Biology: Medicinal chemists and biologists can collaborate to design and synthesize libraries of derivatives based on this scaffold. These libraries can then be screened against a wide array of biological targets to identify new therapeutic leads.

Computational and Experimental Chemistry: Computational chemists can perform in-silico studies to predict the binding modes and physicochemical properties of this compound derivatives, guiding the efforts of synthetic chemists to create molecules with improved activity and profiles.

Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists could explore the use of this compound in the development of novel polymers, metal-organic frameworks (MOFs), or functional dyes, leveraging the unique properties of the oxetanyl-pyridine structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.